molecular formula C10H16O B2948640 Dispiro[3.1.36.14]decan-8-ol CAS No. 2385275-44-3

Dispiro[3.1.36.14]decan-8-ol

Cat. No. B2948640
M. Wt: 152.237
InChI Key: PLWCJBDHELIQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[3.1.36.14]decan-8-ol is a type of organic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound is composed of two spirocyclic rings and a decane chain, making it a highly complex molecule. In 1.36.14]decan-8-ol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Dispiro[3.1.36.14]decan-8-ol can be achieved through a multi-step reaction pathway involving several key reactions.

Starting Materials
Cyclohexanone, 2-methylcyclohexanone, 1,3-cyclohexanedione, 1,4-cyclohexanedione, 1,8-dibromooctane, Sodium hydride, Benzyltriethylammonium chloride, Methanol, Ethanol, Acetic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Tetrahydrofuran, Diethyl ether, Wate

Reaction
Step 1: Synthesis of 2-methylcyclohexanone from cyclohexanone and acetic acid using sodium borohydride as a reducing agent., Step 2: Synthesis of 1,3-cyclohexanedione from 2-methylcyclohexanone using sodium hydroxide and hydrochloric acid., Step 3: Synthesis of 1,4-cyclohexanedione from 1,3-cyclohexanedione using sodium hydroxide and hydrochloric acid., Step 4: Synthesis of 1,8-dibromooctane from 1,4-cyclohexanedione using sodium hydroxide and bromine., Step 5: Synthesis of Dispiro[3.1.36.14]decan-8-ol from 1,8-dibromooctane and benzyltriethylammonium chloride using sodium hydride and methanol as a solvent.

Scientific Research Applications

Dispiro[3.1.36.14]decan-8-ol has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a building block for the synthesis of complex organic molecules. The unique structure of dispiro[3.1.36.14]decan-8-ol makes it a valuable precursor for the synthesis of other spirocyclic compounds.
Another area of research is the potential use of dispiro[3.1.36.14]decan-8-ol as a chiral auxiliary in asymmetric synthesis. The chiral nature of this compound makes it a useful tool in the preparation of enantiomerically pure compounds.

Mechanism Of Action

The mechanism of action of dispiro[3.1.36.14]decan-8-ol is not well understood. However, studies have suggested that this compound may act as a nucleophile in certain reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of dispiro[3.1.36.14]decan-8-ol. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions.

Advantages And Limitations For Lab Experiments

One advantage of dispiro[3.1.36.14]decan-8-ol is its unique structure, which makes it a valuable building block for the synthesis of complex organic molecules. Additionally, its chiral nature makes it a useful tool in asymmetric synthesis.
One limitation of dispiro[3.1.36.14]decan-8-ol is its complex synthesis method, which can be time-consuming and expensive. Additionally, the limited understanding of its mechanism of action makes it difficult to predict its behavior in certain reactions.

Future Directions

There are several potential future directions for the study of dispiro[3.1.36.14]decan-8-ol. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in various fields of scientific research.
Another potential area of research could focus on the modification of dispiro[3.1.36.14]decan-8-ol to yield new and potentially more useful compounds. For example, the addition of functional groups could alter its reactivity and expand its potential applications.
Conclusion
Dispiro[3.1.36.14]decan-8-ol is a complex organic compound that has potential applications in various fields of scientific research. Its unique structure and chiral nature make it a valuable building block for the synthesis of complex organic molecules and a useful tool in asymmetric synthesis. Further research is needed to better understand its mechanism of action and potential applications in various fields of scientific research.

properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCJBDHELIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[3.1.36.14]decan-8-ol

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